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molecular formula C11H12N2O3 B8299315 Methyl 1-(2-hydroxyethyl)-1H-benzimidazole-7-carboxylate

Methyl 1-(2-hydroxyethyl)-1H-benzimidazole-7-carboxylate

Cat. No. B8299315
M. Wt: 220.22 g/mol
InChI Key: KIIDYVDGOFLEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645784B2

Procedure details

Suspension of methyl 2-[(2-hydroxyethyl)amino]-3-nitrobenzoate (3.06 g, 12.7 mmol) in methanol (130 mL) was hydrogenated at atmospheric pressure over 10% palladium on activated charcoal for 10 min. The mixture was filtered through a pad of Celite and the solvent was removed in vacuum. The residue was dissolved in formic acid (60 mL) and heated at 100° C. for 45 min and then kept at ambient temperature overnight. Excess of the formic acid was removed under reduced pressure. The residue was dissolved in methanol (100 mL) and treated with concentrated ammonia in methanol (20 mL) for 50 min followed by evaporation of the volatiles. Purification by column chromatography on silica using dichloromethane in methanol 95:5 afforded methyl 1-(2-hydroxyethyl)-1H-benzimidazole-7-carboxylate, 2.31 g (83%). %). MS (ESI) m/z 221 [M+H]. 1H NMR (400 MHz, CD3OD) δ ppm 3.78 (t, J=5.05 Hz, 2H), 3.96 (s, 3H), 4.70 (t, J=5.05 Hz, 2H), 7.33 (t, J=7.83 Hz, 1H), 7.84-7.91 (m, 2H), 8.20 (s, 1H).
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[C:14]([N+:15]([O-])=O)=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8].[CH3:18]O>[Pd]>[OH:1][CH2:2][CH2:3][N:4]1[C:5]2[C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:11][CH:12]=[CH:13][C:14]=2[N:15]=[CH:18]1

Inputs

Step One
Name
Quantity
3.06 g
Type
reactant
Smiles
OCCNC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Name
Quantity
130 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in formic acid (60 mL)
CUSTOM
Type
CUSTOM
Details
Excess of the formic acid was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (100 mL)
ADDITION
Type
ADDITION
Details
treated with concentrated ammonia in methanol (20 mL) for 50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the volatiles
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCCN1C=NC2=C1C(=CC=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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